

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *3-Iodo-6-methoxy-1H-indole*

Cat. No.: *B11845479*

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The indole nucleus is a quintessential heterocyclic scaffold, prominently featured in a vast array of biologically active molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin and the neurohormone melatonin.^[1] Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, a core framework upon which a multitude of therapeutic agents have been built. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.^{[1][2]}

Among the myriad possible substitutions, the incorporation of methoxy (-OCH₃) and iodo (-I) groups has proven to be a particularly fruitful strategy for generating novel biological activities. Methoxy groups can act as hydrogen bond acceptors and influence molecular conformation and lipophilicity, while the bulky, lipophilic iodine atom can form strong halogen bonds, enhance binding affinity, and serve as a handle for further chemical modification. This guide provides a comprehensive exploration of the significant biological activities exhibited by methoxy-substituted iodoindoles, focusing on their mechanisms of action in oncology, microbiology, and neuroprotection. It is designed to serve as a technical resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols for the evaluation of these promising compounds.

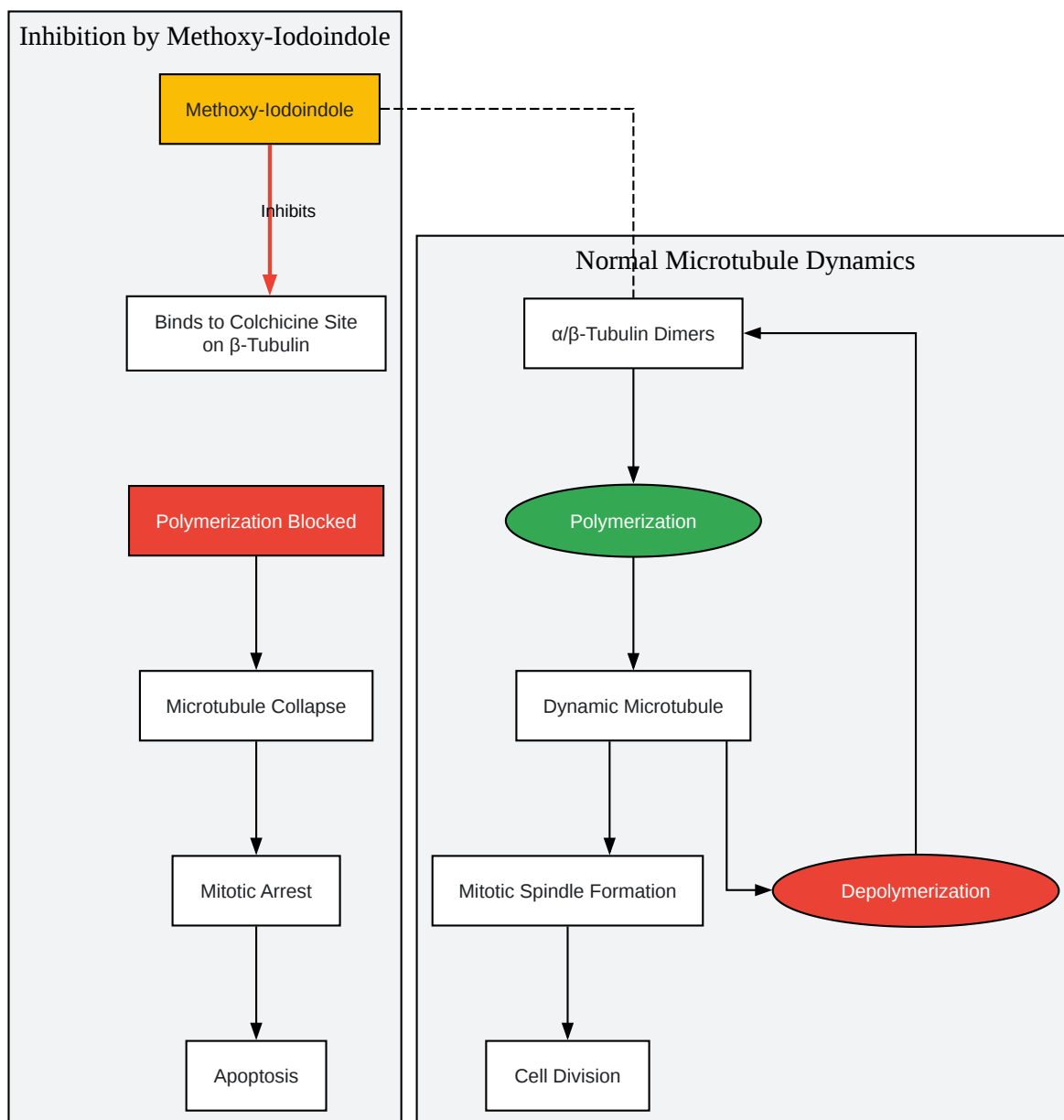
Part 1: Anticancer Activity - Disrupting the Cellular Engine

A primary focus for methoxy-substituted iodoindoles has been in the realm of oncology, where they have emerged as potent agents that interfere with fundamental processes of cancer cell proliferation and survival.

Mechanism of Action 1: Inhibition of Tubulin Polymerization

The cellular cytoskeleton, a dynamic network of protein filaments, is critical for maintaining cell shape, motility, and, most importantly, for the segregation of chromosomes during mitosis. Microtubules, polymers of α - and β -tubulin heterodimers, are a key component of this network and their constant assembly and disassembly are essential for the formation of the mitotic spindle.^[3]

Many successful chemotherapeutic agents, such as the taxanes and vinca alkaloids, function by disrupting microtubule dynamics. A significant class of methoxy-substituted indoles acts in a similar fashion, functioning as microtubule-destabilizing agents.^{[4][5]} Inspired by natural products like combretastatin, these synthetic indoles bind to the colchicine-binding site on β -tubulin.^{[4][6]} This binding event physically obstructs the polymerization of tubulin dimers into microtubules, leading to the collapse of the microtubule network.^{[4][5]} The inability to form a functional mitotic spindle triggers a mitotic arrest, ultimately culminating in programmed cell death, or apoptosis. The substitution pattern, particularly the placement of methoxy groups on the indole core and associated phenyl rings, is often critical for high-affinity binding and potent cytotoxic activity.^{[4][7][8]}

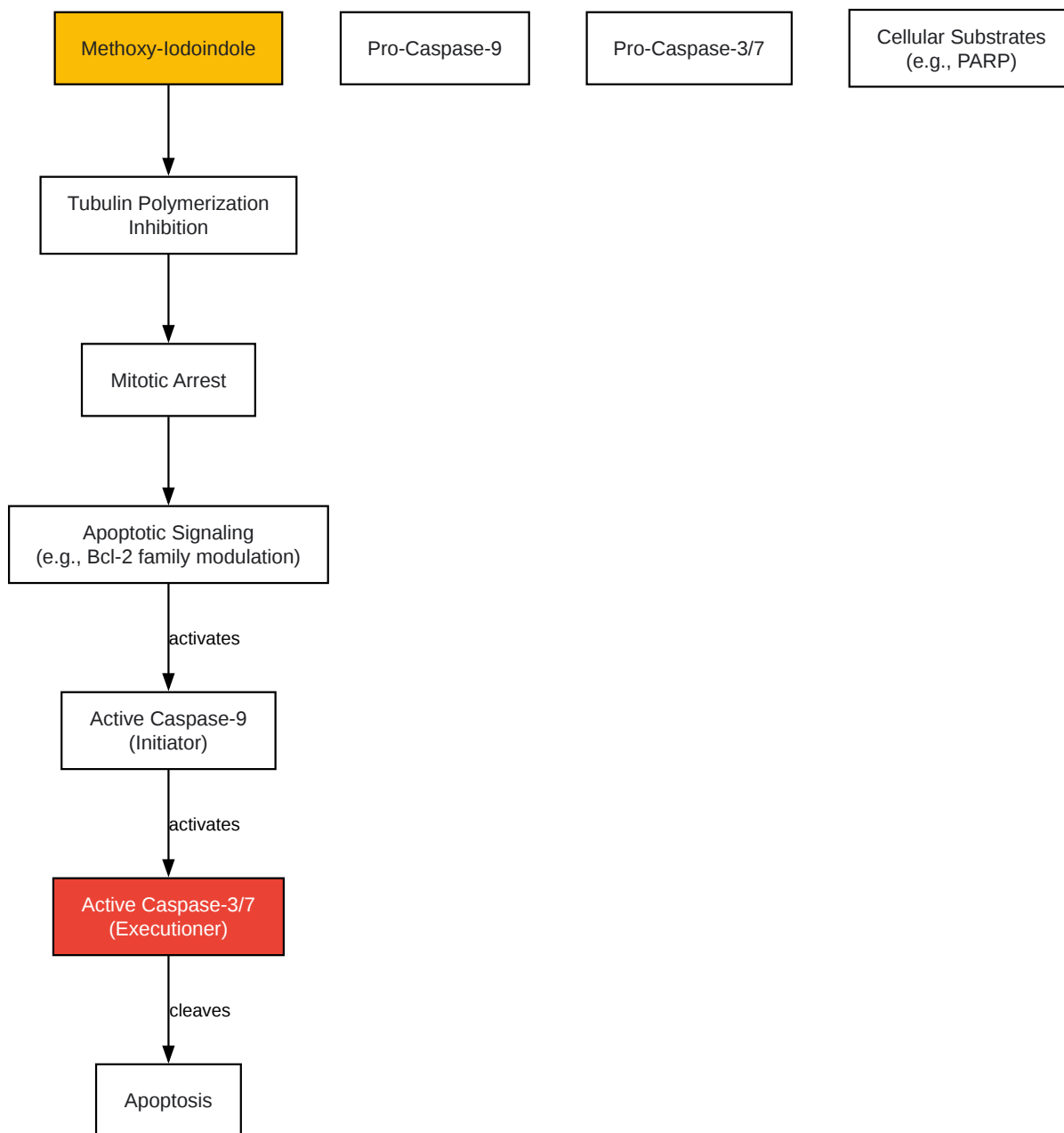


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Inhibition of Tubulin Polymerization by Methoxy-Iodoindoles.

Mechanism of Action 2: Induction of Apoptosis via Caspase Activation

The ultimate fate of a cancer cell treated with an effective tubulin inhibitor is apoptosis. This is a highly regulated process executed by a family of proteases called caspases. Following mitotic arrest caused by microtubule disruption, intracellular signaling cascades converge on the activation of initiator caspases, which in turn activate executioner caspases, primarily Caspase-3 and Caspase-7.[9] These executioner caspases are responsible for cleaving a host of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[9]



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Simplified Apoptotic Pathway Activated by Tubulin Disruption.

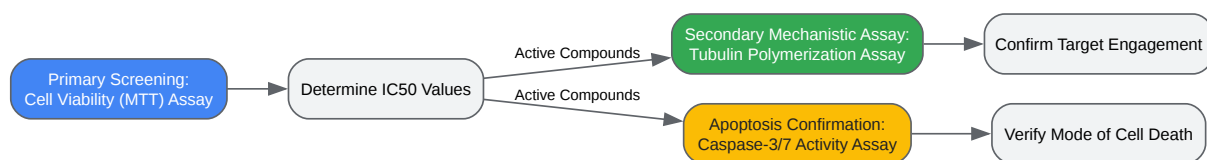
Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically assessed by their cytotoxicity against various human cancer cell lines. The data is often presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Compound Class	Cancer Cell Line	Activity (IC ₅₀ /GI ₅₀)	Reference
2-Aryl-3-aryl Indole	SK-OV-3 (Ovarian)	Sub-micromolar	[4]
2-Aryl-3-aryl Indole	NCI-H460 (Lung)	Sub-micromolar	[4]
2-Aryl-3-aryl Indole	DU-145 (Prostate)	Sub-micromolar	[4]
7-Methoxy Indole Analog	Multiple Lines	Comparable to lead (OXi8006)	[4][5]

Experimental Protocols for Anticancer Activity

A logical workflow is essential for characterizing the anticancer properties of a novel methoxy-substituted iodoindole. This typically involves a primary screen for cytotoxicity, followed by mechanistic assays to determine the mode of action.



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Workflow for Evaluating Anticancer Methoxy-Iodoindoles.

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. [10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]

- Cell Plating: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- **MTT Addition:** Add 10 μ L of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.^[10]^[13] Incubate for 3-4 hours at 37°C until purple precipitate is visible.^[10]
- **Solubilization:** Carefully aspirate the medium and add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.^[12] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.^[10]^[13]
- **Data Analysis:** Subtract the background absorbance (medium only) and calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.^[3]^[14]

- **Reagent Preparation:** Reconstitute lyophilized porcine brain tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution (100 mM).^[3]^[6]
- **Reaction Setup:** Pre-warm a 96-well plate and a spectrophotometer to 37°C. On ice, prepare the reaction mix. For a typical reaction, combine tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and a polymerization enhancer like glycerol (final concentration 10%).^[6]^[14]
- **Compound Addition:** Add the test compound (e.g., methoxy-iodoindole) or controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer, DMSO as a negative control) to designated wells.
- **Initiate Polymerization:** Pipette the reaction mix into the wells of the pre-warmed plate.

- **Monitor Absorbance:** Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 60 minutes.[3]
- **Data Analysis:** Plot absorbance versus time. An effective inhibitor will show a reduced rate and extent of polymerization compared to the DMSO control. Calculate the IC₅₀ value by plotting the maximum polymerization rate or final absorbance against the log of the inhibitor concentration.[3]

This assay quantifies the activity of key executioner caspases using a substrate that becomes luminescent or fluorescent upon cleavage.[15][16]

- **Cell Plating and Treatment:** Plate and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24-48 hours) in a white-walled 96-well plate suitable for luminescence. Include positive (e.g., staurosporine) and negative (vehicle) controls.
- **Reagent Preparation:** Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.
- **Assay Procedure (Add-Mix-Measure):** Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. [15]
- **Incubation:** Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[17]
- **Luminescence Reading:** Measure the luminescence using a microplate reader.
- **Data Analysis:** Increased luminescence relative to the vehicle control indicates activation of caspase-3 and/or -7, confirming that the compound induces apoptosis.

Part 2: Antimicrobial Activity - A Renewed Defense

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Indole derivatives, including methoxy- and iodo-substituted variants, have shown significant promise in this area.[2][18][19][20]

Mechanism of Action: Bacterial Growth Inhibition

Methoxy-substituted iodoindoles can exert direct antimicrobial effects by inhibiting the growth of a range of bacteria and fungi.[18][19] While the precise mechanisms can vary, they often involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication. Studies have demonstrated activity against both Gram-positive (e.g., *Staphylococcus aureus*, MRSA) and Gram-negative bacteria, as well as fungal pathogens like *Candida albicans* and *Candida krusei*. [18] The lipophilicity imparted by the iodo and methoxy groups may facilitate the compound's passage through the microbial cell wall and membrane.

Some indole derivatives have also been shown to function as inhibitors of bacterial efflux pumps.[21] These pumps are membrane proteins that actively expel antibiotics from the bacterial cell, conferring resistance. By inhibiting these pumps, indole compounds can restore the susceptibility of resistant strains to conventional antibiotics, demonstrating a powerful synergistic effect.[21]

Quantitative Data: In Vitro Antimicrobial Potency

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[22][23]

Compound Class	Microorganism	Activity (MIC, µg/mL)	Reference
Indole-triazole derivative	<i>S. aureus</i> (MRSA)	6.25	[18]
Indole-thiadiazole derivative	<i>S. aureus</i>	6.25	[18]
Various Indole derivatives	<i>C. krusei</i>	3.125 - 50	[18]
5-Iodoindole	<i>Acinetobacter baumannii</i> (XDR)	Inhibitory & Synergistic	[19]
2-Arylindoles	<i>Bacillus subtilis</i>	15.6	[21]

Experimental Protocols for Antimicrobial Activity

Screening for antimicrobial activity involves determining a compound's ability to inhibit microbial growth.



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Workflow for Evaluating Antimicrobial Activity.

This is a widely used qualitative screening method to assess antimicrobial activity.[23][24][25]

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., *S. aureus*) equivalent to a 0.5 McFarland turbidity standard.
- Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
- Disk Application: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate. Place the disks onto the agar surface.[22]
- Controls: Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.[22]
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred). A larger zone diameter indicates greater antimicrobial activity.[22][25]

This quantitative method determines the MIC of an antimicrobial agent in a liquid medium.[23][25]

- Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[22] The final volume

in each well should be 50 or 100 μL .

- Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it in broth so that the final concentration in each well after inoculation will be approximately 5×10^5 CFU/mL.[26]
- Inoculation: Add an equal volume of the standardized inoculum to each well containing the test compound.
- Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm (OD_{600}).[22][27]

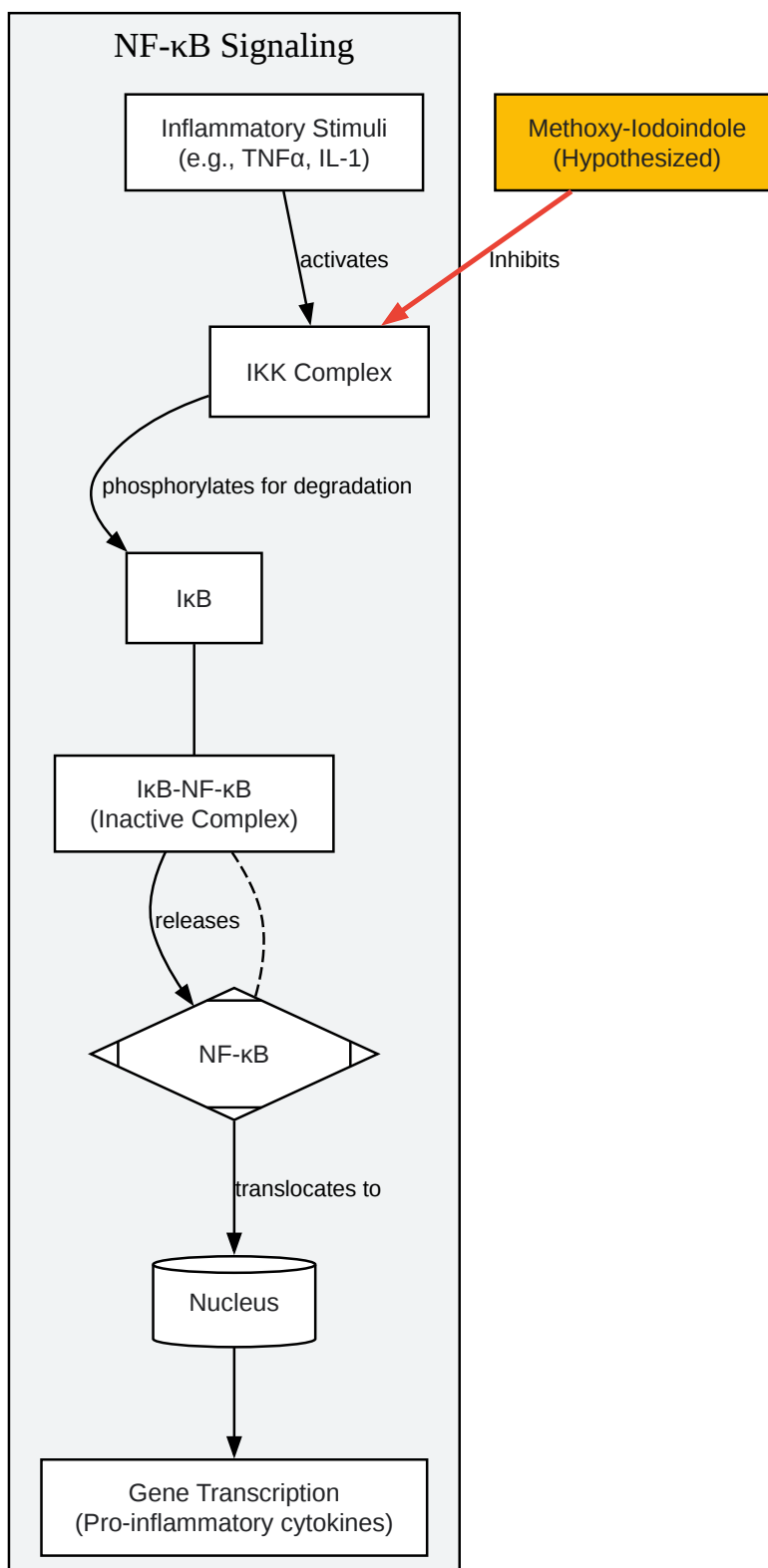
Part 3: Neuroprotective Activity - Guarding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, neuroinflammation, and protein misfolding.[1] The indole scaffold is central to many neuroactive molecules, and functionalized indoles are being actively investigated for their neuroprotective potential.[1][28][29]

Mechanism of Action: Combating Oxidative Stress and Inflammation

The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich content. Reactive oxygen species (ROS) can damage neurons and contribute to disease progression.[28] Many indole derivatives, particularly those structurally related to melatonin, are potent antioxidants capable of scavenging free radicals and upregulating the body's own antioxidant defenses.[1]

Neuroinflammation is another critical component of neurodegeneration. The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response.[30][31] In its inactive state, NF- κ B is held in the cytoplasm by an inhibitor protein, I κ B. Pro-inflammatory stimuli lead to the degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory genes.[31][32] Some indole derivatives may exert anti-inflammatory effects by modulating this pathway.[1]



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Inhibition of the Canonical NF-κB Pathway.

Additional neuroprotective mechanisms of indole derivatives include the chelation of metal ions that can catalyze ROS production, the modulation of neurotransmitter receptors to reduce excitotoxicity, and the inhibition of pathogenic protein aggregation (e.g., amyloid-beta).[1][33]

Experimental Protocols for Neuroprotective Activity

Evaluating neuroprotection requires cell-based models that can replicate aspects of neurodegenerative pathology, such as oxidative stress or exposure to toxic protein aggregates.

This assay assesses a compound's ability to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from death induced by an oxidative insult like hydrogen peroxide (H₂O₂) or the amyloid-beta (A β) peptide.[33]

- **Cell Culture:** Culture SH-SY5Y cells in a 96-well plate until they reach appropriate confluency. For some applications, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
- **Pre-treatment:** Treat the cells with various concentrations of the methoxy-iodoindole compound for 1-2 hours.
- **Induce Stress:** Add the neurotoxic agent (e.g., H₂O₂ to a final concentration of 100-200 μ M or A β (25-35) peptide) to the wells.
- **Incubation:** Incubate for 24 hours at 37°C.
- **Assess Viability:** Measure cell viability using the MTT assay as described in the anticancer section (Protocol 1).
- **Data Analysis:** An effective neuroprotective compound will result in significantly higher cell viability in the stressed cells compared to cells treated with the stressor alone.[33]

Neurite outgrowth is a critical process in neuronal development and regeneration and can be a sensitive marker for neurotoxicity or neuro-regenerative potential.[34][35][36]

- **Cell Plating:** Plate iPSC-derived neurons or a cell line like PC12 onto plates coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel) at a low density.[34][36]

- Treatment: Treat the cells with the test compound at various non-toxic concentrations. For PC12 cells, a growth factor like NGF is added to induce differentiation and neurite outgrowth.
- Incubation: Incubate for 48-72 hours to allow for neurite extension.
- Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker like β III-tubulin using a specific primary antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI or Hoechst.[34]
- Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
- Image Analysis: Use automated image analysis software to quantify various morphological parameters, such as total neurite length per neuron, number of branches, and number of neurites.[35][36]
- Data Analysis: Compare the neurite parameters in compound-treated cells to vehicle-treated controls. A significant increase may suggest a neuro-regenerative effect, while a decrease would indicate neurotoxicity.

Conclusion and Future Directions

Methoxy-substituted iodoindoles represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their ability to potently inhibit cancer cell proliferation by targeting fundamental cellular machinery like microtubules establishes them as valuable leads for oncological drug discovery. Furthermore, their capacity to combat microbial growth, including that of drug-resistant strains, addresses a critical unmet need in infectious disease. Finally, the potential for these compounds to protect neurons from the pathological insults underlying neurodegenerative diseases opens another exciting therapeutic avenue.

The future of this chemical class lies in detailed structure-activity relationship (SAR) studies to optimize potency and selectivity while minimizing off-target toxicity. Advanced preclinical studies, including in vivo efficacy in animal models and thorough ADME/Tox profiling, will be crucial for translating the in vitro promise of these compounds into clinically viable therapeutic candidates. The continued exploration of the methoxy-substituted iodoindole scaffold is poised

to yield novel chemical tools and, ultimately, new medicines to combat some of humanity's most challenging diseases.

References

- Stasiak, A., & Grieb, P. (2003). Indole derivatives as neuroprotectants. *Acta neurobiologiae experimentalis*.
- Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. *Marmara Pharmaceutical Journal*. [[Link](#)]
- Khan, I., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. *Journal of Drug Discovery and Development*. [[Link](#)]
- Sae-ung, I., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant *Staphylococcus aureus*. *Tropical Journal of Pharmaceutical Research*. [[Link](#)]
- LibreTexts. (2021). Measuring Antimicrobial Activity. *Biology LibreTexts*. [[Link](#)]
- Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. *Bio-protocol*. [[Link](#)]
- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. *Journal of Advanced Research*. [[Link](#)]
- Ferreira, A. F., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. *Antioxidants*. [[Link](#)]
- Osei, E. S., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant *Acinetobacter baumannii*. *Microbiology Spectrum*. [[Link](#)]
- Lawrence, T. (2009). The Nuclear Factor NF- κ B Pathway in Inflammation. *Cold Spring Harbor Perspectives in Biology*. [[Link](#)]
- AnyGenes. (n.d.). NF- κ B Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. *AnyGenes*. [[Link](#)]

- Medran-Navarrete, V., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006). *Bioorganic & Medicinal Chemistry*. [[Link](#)]
- Doganay, D., & Tozkoparan, B. (2023). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. *EMU Journal of Pharmaceutical Sciences*. [[Link](#)]
- Molecular Devices. (n.d.). Assessment of neurotoxicity and neuronal development using induced pluripotent stem cell-based neurite outgrowth assay. *Molecular Devices*. [[Link](#)]
- Ali, A. A.-W., et al. (2011). Development of new indole-derived neuroprotective agents. *Bioorganic & Medicinal Chemistry*. [[Link](#)]
- Aly, A. A., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. *International Journal of Organic Chemistry*. [[Link](#)]
- PAHO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Pan American Health Organization. [[Link](#)]
- Klein-Júnior, L. C., et al. (2014). Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases – A Focus on Psychotria L. Genus. *Current Neuropharmacology*. [[Link](#)]
- Zavarev, A. S., et al. (1990). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. *Analytical Biochemistry*. [[Link](#)]
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [[Link](#)]
- ResearchGate. (n.d.). Simplified diagram depicting the two NF-κB signalling pathways. ResearchGate. [[Link](#)]
- Miller, M. B., & Bassler, B. L. (2006). High-throughput assessment of bacterial growth inhibition by optical density measurements. *Current Protocols in Microbiology*. [[Link](#)]
- Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [[Link](#)]

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [\[Link\]](#)
- O'Malley, E., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments. [\[Link\]](#)
- Sriram, V., & Kuttan, R. (2012). Caspase Protocols in Mice. Methods in Molecular Biology. [\[Link\]](#)
- Balouiri, M., et al. (2016). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules. [\[Link\]](#)
- O'Malley, E., et al. (2025). A Deferred Growth Inhibition Assay to Evaluate the Effect of Bacteria-Derived Antimicrobial Compounds. Journal of Visualized Experiments. [\[Link\]](#)
- Mechanobiology Institute, National University of Singapore. (2024). What is the NF-κB pathway?. Mechanobiology Institute. [\[Link\]](#)
- Medran-Navarrete, V., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry. [\[Link\]](#)
- ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [\[Link\]](#)
- MacDonough, M. T., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Sirenko, O., et al. (2019). Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures. Toxicological Sciences. [\[Link\]](#)
- Le, M. T., & Laza-Knoerr, A. L. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Cancer Drug Targets. [\[Link\]](#)

- Basicmedical Key. (2016). Assessment of Bacterial Growth Inhibition by Optical Density Measurements. Basicmedical Key. [\[Link\]](#)
- protocols.io. (n.d.). Antagonism assays to identify bacterial strains producing antimicrobial compounds. protocols.io. [\[Link\]](#)
- Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Creative Biolabs. [\[Link\]](#)
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [\[Link\]](#)
- NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. NeuroProof. [\[Link\]](#)
- Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [\[Link\]](#)
- Szymański, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules. [\[Link\]](#)

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Sources

1. hilarispublisher.com [hilarispublisher.com]
2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
3. benchchem.com [benchchem.com]
4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- [6. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [7. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [9. mpbio.com \[mpbio.com\]](https://mpbio.com)
- [10. MTT Assay Protocol for Cell Viability and Proliferation \[merckmillipore.com\]](https://merckmillipore.com)
- [11. broadpharm.com \[broadpharm.com\]](https://broadpharm.com)
- [12. protocols.io \[protocols.io\]](https://protocols.io)
- [13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://ncbi.nlm.nih.gov)
- [14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [15. Caspase-Glo® 3/7 Assay Protocol \[worldwide.promega.com\]](https://worldwide.promega.com)
- [16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection \[worldwide.promega.com\]](https://worldwide.promega.com)
- [17. creative-bioarray.com \[creative-bioarray.com\]](https://creative-bioarray.com)
- [18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [19. journals.asm.org \[journals.asm.org\]](https://journals.asm.org)
- [20. dergipark.org.tr \[dergipark.org.tr\]](https://dergipark.org.tr)
- [21. japsonline.com \[japsonline.com\]](https://japsonline.com)
- [22. faculty.ksu.edu.sa \[faculty.ksu.edu.sa\]](https://faculty.ksu.edu.sa)
- [23. pdb.apec.org \[pdb.apec.org\]](https://pdb.apec.org)
- [24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [25. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [26. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [27. Assessment of Bacterial Growth Inhibition by Optical Density Measurements | Basicmedical Key \[basicmedicalkey.com\]](https://basicmedicalkey.com)

- [28. Indole derivatives as neuroprotectants - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [29. Development of new indole-derived neuroprotective agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [30. The Nuclear Factor NF- \$\kappa\$ B Pathway in Inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [31. anygenes.com \[anygenes.com\]](#)
- [32. What is the NF- \$\kappa\$ B pathway? - Mechanobiology Institute, National University of Singapore \[mbi.nus.edu.sg\]](#)
- [33. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [34. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay \[moleculardevices.com\]](#)
- [35. Neurotoxicity Assay Service - Creative Biolabs \[neuros.creative-biolabs.com\]](#)
- [36. sigmaaldrich.com \[sigmaaldrich.com\]](#)
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